molecular formula C3H7NO5S2 B12415686 S-Sulfo-DL-cysteine-2,3,3-d3

S-Sulfo-DL-cysteine-2,3,3-d3

Katalognummer: B12415686
Molekulargewicht: 204.2 g/mol
InChI-Schlüssel: NOKPBJYHPHHWAN-FUDHJZNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Sulfo-DL-cysteine-2,3,3-d3 is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of S-Sulfo-DL-cysteine and is used primarily in scientific research. The presence of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it useful for various studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-Sulfo-DL-cysteine-2,3,3-d3 involves the incorporation of deuterium into the S-Sulfo-DL-cysteine molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized to confirm its structure and isotopic composition .

Analyse Chemischer Reaktionen

Types of Reactions

S-Sulfo-DL-cysteine-2,3,3-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce thiols .

Wissenschaftliche Forschungsanwendungen

S-Sulfo-DL-cysteine-2,3,3-d3 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of S-Sulfo-DL-cysteine-2,3,3-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. This makes it a valuable tool for studying enzyme kinetics and drug metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

S-Sulfo-DL-cysteine-2,3,3-d3 is unique due to the presence of deuterium atoms, which can significantly alter its chemical and biological properties. This makes it particularly useful for studies that require precise tracking and quantification of the compound .

Eigenschaften

Molekularformel

C3H7NO5S2

Molekulargewicht

204.2 g/mol

IUPAC-Name

2-amino-2,3,3-trideuterio-3-sulfosulfanylpropanoic acid

InChI

InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/i1D2,2D

InChI-Schlüssel

NOKPBJYHPHHWAN-FUDHJZNOSA-N

Isomerische SMILES

[2H]C([2H])(C([2H])(C(=O)O)N)SS(=O)(=O)O

Kanonische SMILES

C(C(C(=O)O)N)SS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.